Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-
Description
Benzenecarboximidamide derivatives are a class of compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂). The compound "Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-" features a unique substitution pattern: a 4-bromo-2-chlorophenoxy group attached via a methylene bridge to the benzene ring. This halogenated substituent introduces steric bulk and electronic effects, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
1152544-08-5 |
|---|---|
Molecular Formula |
C14H12BrClN2O |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H12BrClN2O/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H3,17,18) |
InChI Key |
FAJADCASLHHBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base to form the intermediate 4-[(4-bromo-2-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with benzenecarboximidamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 4-bromo-2-chlorophenoxy group is more sterically hindered and electron-withdrawing compared to phenylpiperazine or alkyl chains in analogs. This may reduce solubility in polar solvents but enhance stability against metabolic degradation.
- Synthesis : Analogous compounds (e.g., Compounds 10 and 11) are synthesized via nucleophilic substitution of an imidate intermediate with amines. The target compound would likely require a similar approach, but the bulky halogenated amine could lower yields due to steric hindrance .
Table 2: Antifungal Activity of Selected Derivatives
Key Observations :
- Antifungal Potential: Fluorinated analogs (e.g., Compounds 22–23) exhibit moderate antifungal activity, suggesting that halogenation (as in the target compound) could enhance target binding via hydrophobic or halogen-bonding interactions .
- Therapeutic Scope : Pafuramidine’s use in parasitic infections highlights the versatility of benzenecarboximidamide scaffolds. The target compound’s bromo-chloro substituent may broaden its spectrum against resistant pathogens .
Physicochemical and Analytical Comparisons
- Melting Points : Derivatives like Compound 10 have high melting points (280–284°C), attributed to ionic hydrochloride salts and aromatic stacking. The target compound’s halogenated substituent may further elevate its melting point due to increased molecular weight and crystallinity .
- Spectroscopic Signatures : The ¹H-NMR of analogs shows broad peaks for NH groups (~δ 9.3) and aromatic protons. The target compound’s NMR would likely display distinct aromatic splitting patterns due to the asymmetric 4-bromo-2-chloro group. IR would feature C=N stretches (~1,665 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) .
Biological Activity
Benzenecarboximidamide, specifically 4-[(4-bromo-2-chlorophenoxy)methyl]-, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzenecarboximidamide core with a substitution of a 4-bromo-2-chlorophenoxy group. The synthesis typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride, followed by treatment with cyanamide under acidic conditions. This method is noted for its efficiency and environmentally friendly profile due to the use of ionic liquids as solvents.
The biological activity of benzenecarboximidamide derivatives, including the 4-[(4-bromo-2-chlorophenoxy)methyl]- variant, often involves interactions with specific enzymes and proteins. These compounds can modulate enzyme activities, potentially leading to various therapeutic effects. For instance, they may act as inhibitors of serine proteases or exhibit antimicrobial properties.
Applications in Research
Research has indicated that this compound can serve as a building block in the synthesis of more complex molecules and is employed in studies related to enzyme interactions and protein binding. Its unique structure allows it to be investigated for potential therapeutic effects in conditions such as inflammation and cancer.
Comparative Analysis
To better understand the biological activity of benzenecarboximidamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzamidine | C7H8N2 | Serine protease inhibitor | Simple amidine structure |
| N-(3-methylphenyl)benzenecarboximidamide | C15H16N2 | Antimicrobial properties | Methyl substitution increases lipophilicity |
| Benzenecarboximidamide, 3,4-diamino | C8H10N4 | Antibacterial activity against MRSA | Contains additional amino groups enhancing reactivity |
The presence of bromine and chlorine atoms in 4-[(4-bromo-2-chlorophenoxy)methyl]- enhances its reactivity and selectivity towards specific biological targets compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the potential agricultural applications of benzenecarboximidamide derivatives as herbicides or fungicides due to their biological activity. For example, compounds in this class have shown effectiveness against various plant pathogens and pests, suggesting their utility in crop protection .
Additionally, investigations into the pharmacological properties of these compounds have revealed promising results in vitro. For instance, studies have demonstrated their ability to inhibit specific enzymes involved in disease processes, highlighting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
